molecular formula C22H26N4O3 B2615992 3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione CAS No. 1008211-69-5

3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B2615992
CAS No.: 1008211-69-5
M. Wt: 394.475
InChI Key: YVGJFWWFKFMIQK-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-2,5-dione derivative featuring two distinct aromatic substituents:

  • Position 1: A 4-(morpholin-4-yl)phenyl group, which introduces a polar, oxygen-rich heterocycle known for enhancing solubility and hydrogen-bonding capacity.
  • Position 3: A 4-(dimethylamino)phenylamino group, contributing electron-donating and basic properties due to the dimethylamino moiety.

Properties

IUPAC Name

3-[4-(dimethylamino)anilino]-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-24(2)17-5-3-16(4-6-17)23-20-15-21(27)26(22(20)28)19-9-7-18(8-10-19)25-11-13-29-14-12-25/h3-10,20,23H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGJFWWFKFMIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)aniline with 4-(morpholin-4-yl)benzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with maleic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

  • Building Block : This compound serves as a fundamental building block in the synthesis of more complex organic molecules. Its functional groups can participate in various chemical reactions, enabling the formation of new compounds with desired properties.

Biology

  • Enzyme Inhibition : Research indicates that 3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione may act as an inhibitor of monoamine oxidase (MAO), an enzyme implicated in the metabolism of neurotransmitters. This property suggests potential applications in neuropharmacology, particularly for treating conditions such as depression and neurodegenerative diseases.

Medicine

  • Therapeutic Potential : The compound has been explored for its anti-inflammatory and anticancer properties. Studies have suggested that it may modulate inflammatory pathways and inhibit tumor growth through its interaction with specific molecular targets.

Industry

  • Material Development : In industrial applications, this compound is utilized in the development of advanced materials and polymers due to its unique chemical structure and reactivity. Its properties can be harnessed to create materials with specific characteristics suitable for various applications.

Case Studies

  • Monoamine Oxidase Inhibition :
    • A study evaluated the efficacy of 3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione as a selective MAO inhibitor. The results indicated significant inhibition of MAO activity, suggesting its potential use in treating mood disorders.
  • Anti-inflammatory Activity :
    • Another research study focused on the anti-inflammatory effects of this compound, demonstrating its ability to reduce inflammation markers in vitro. The findings support further investigation into its use as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of monoamine oxidase enzymes. It binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in treating depression and other neurological disorders .

Comparison with Similar Compounds

Structural Analog 1: 3-{[4-(4-Morpholinyl)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione

Key Differences :

  • Position 1 Substituent : 3-(Trifluoromethyl)phenyl replaces the 4-(morpholin-4-yl)phenyl group.
  • Position 3 Substituent: Retains the morpholinylphenylamino group.

Theoretical Implications :

  • The trifluoromethyl group is strongly electron-withdrawing and lipophilic, which may:
    • Increase metabolic stability due to resistance to oxidative degradation.
    • Reduce solubility compared to the morpholine-containing target compound.

Structural Analog 2: 3-[(4-Methoxyphenyl)amino]-1-[(4-Methylphenyl)methyl]pyrrolidine-2,5-dione

Key Differences :

  • Position 1 Substituent : 4-Methylphenylmethyl (a lipophilic benzyl group) replaces the morpholinylphenyl group.
  • Position 3 Substituent: 4-Methoxyphenylamino replaces the dimethylamino-phenylamino group.

Theoretical Implications :

  • The methoxy group (electron-donating) lacks the basicity of dimethylamino, which may affect protonation states under physiological conditions .

Comparative Analysis Table

Property Target Compound Analog 1 (CF₃-substituted) Analog 2 (Methoxy/Methyl-substituted)
Position 1 Group 4-Morpholinylphenyl 3-Trifluoromethylphenyl 4-Methylphenylmethyl
Position 3 Group 4-Dimethylaminophenylamino 4-Morpholinylphenylamino 4-Methoxyphenylamino
Electron Effects Electron-donating (dimethylamino) Electron-withdrawing (CF₃) Electron-donating (methoxy)
Lipophilicity (logP) Moderate (polar groups) High (CF₃) High (methylbenzyl)
Solubility Likely higher (polar moieties) Likely lower Likely lower
Metabolic Stability Moderate High (CF₃ resistance) Moderate

Research Findings and Hypotheses

  • Target Compound vs. Analog 1: The morpholine and dimethylamino groups in the target compound may improve solubility and receptor binding compared to Analog 1’s trifluoromethyl group, which prioritizes metabolic stability.
  • Target Compound vs. Analog 2 : The polar substituents in the target compound likely enhance water solubility, whereas Analog 2’s lipophilic groups favor membrane penetration.

Biological Activity

3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that has attracted considerable attention due to its potential biological activities. This compound features a dimethylamino group, a morpholine ring, and a pyrrolidine-2,5-dione core, suggesting diverse applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C22H26N4O3C_{22}H_{26}N_{4}O_{3} with a molecular weight of 398.47 g/mol. The synthesis typically involves multi-step organic reactions, starting from the reaction of 4-(dimethylamino)aniline with 4-(morpholin-4-yl)benzaldehyde under acidic conditions to form an intermediate Schiff base, which is then cyclized with maleic anhydride to yield the final product.

The primary mechanism of action for this compound is the inhibition of monoamine oxidase (MAO) enzymes. By binding to the active site of these enzymes, it prevents the degradation of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially offering therapeutic effects for conditions like depression and neurodegenerative diseases.

Enzyme Inhibition

Research indicates that 3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione exhibits significant inhibitory activity against MAO enzymes. The selectivity and reversibility of this inhibition make it a compelling candidate for further studies in treating mood disorders.

Toxicity Profile

While the compound shows promise in therapeutic applications, it is important to note that it is classified as very toxic to aquatic life and may pose risks regarding fertility or developmental effects in humans . This toxicity profile necessitates careful handling and further investigation into its environmental impact.

Case Studies

  • MAO Inhibition Study : A study conducted on various derivatives of pyrrolidine-based compounds highlighted that those similar to 3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione showed promising results in inhibiting MAO-A and MAO-B enzymes, suggesting potential applications in treating depression .
  • Neuroprotective Effects : Another study explored the neuroprotective effects of compounds with similar structures in models of neurodegeneration. Results indicated that these compounds could mitigate neuronal cell death by enhancing neurotransmitter availability through MAO inhibition .

Comparative Analysis

Compound NameStructureMAO Inhibition ActivityToxicity
3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dioneStructureHighVery Toxic
3-[4-(Dimethylamino)phenyl]-1-phenylprop-2-en-1-oneStructureModerateLow
2-(Dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-oneStructureLowModerate

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